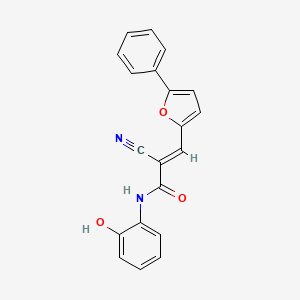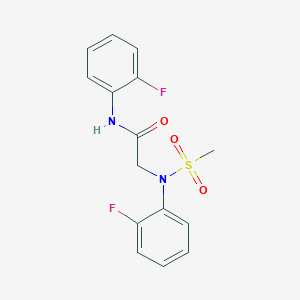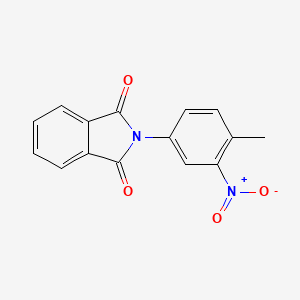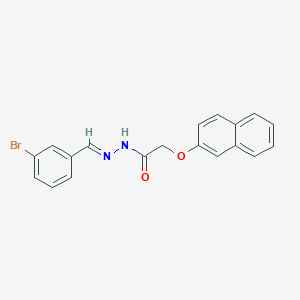![molecular formula C16H13FN2S B5568970 2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)
2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on cyclopenta[b]pyridine derivatives, including those with modifications such as fluorobenzyl groups or nitrile functionalities, has been ongoing due to their potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. These compounds often exhibit unique chemical and physical properties because of their structured heterocycles.
Synthesis Analysis
Synthesis of cyclopenta[b]pyridine derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. The synthesis process may vary significantly depending on the desired substituents and the complexity of the target molecule. A notable example is the synthesis and crystal structure determination of related compounds, showcasing the direct method and refined by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of cyclopenta[b]pyridine derivatives is often elucidated using X-ray crystallography. These analyses reveal details about the ring conformations, bond lengths, and angles, essential for understanding the compound's reactivity and properties. For example, a study on similar compounds highlights their monoclinic and triclinic crystal systems, showcasing the significance of substituent effects on molecular conformation (Dyachenko, Pugach, & Shishkin, 2011).
Chemical Reactions and Properties
Cyclopenta[b]pyridine derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. Their chemical reactivity can be tailored by substituting different groups at strategic positions on the molecule, affecting their electronic properties and reactivity patterns. For instance, the unexpected formation of specific derivatives in the presence of morpholine underlines the complex reactivity of these compounds (Dyachenko et al., 2011).
科学的研究の応用
Anticancer Activity
Derivatives of fluoro substituted benzo[b]pyran, which include complex structures similar to the queried compound, have shown anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibit anticancer properties at low concentrations, highlighting the potential for novel anticancer drug development (Hammam et al., 2005).
Microbiological Activity
Compounds with core structures similar to the query have been synthesized and evaluated for their bacteriostatic and antituberculosis activities. Some of these derivatives displayed significant activity, underscoring the potential for developing new antimicrobial agents (Miszke et al., 2008).
Photopolymerization Acceleration
Certain derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been studied for their role in accelerating photopolymerization processes. These compounds not only serve as fluorescent sensors for monitoring polymerization progress but also enhance the cationic photopolymerization of epoxide and vinyl monomers, indicating their potential application in material sciences (Ortyl et al., 2019).
Molecular Docking and Structural Analysis
Pyridine derivatives have been structurally analyzed and used in molecular docking studies as potential inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT). These studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (Venkateshan et al., 2019).
特性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-14-6-2-1-4-12(14)10-20-16-13(9-18)8-11-5-3-7-15(11)19-16/h1-2,4,6,8H,3,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINBNWBWZODGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)
